molecular formula C10H8FNO2 B12821586 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid

5-Fluoro-7-methyl-1H-indole-3-carboxylic acid

Cat. No.: B12821586
M. Wt: 193.17 g/mol
InChI Key: HXWFLEBGEWZFDA-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid typically involves the introduction of fluorine and methyl groups to the indole ring. One common method is the electrophilic substitution reaction, where fluorine is introduced to the indole ring using a fluorinating agent such as Selectfluor. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate various biological processes, such as inhibiting enzyme activity or altering signal transduction pathways .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-7-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-5-2-6(11)3-7-8(10(13)14)4-12-9(5)7/h2-4,12H,1H3,(H,13,14)

InChI Key

HXWFLEBGEWZFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C(=O)O)F

Origin of Product

United States

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